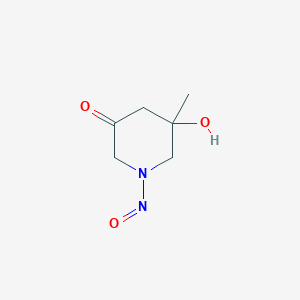![molecular formula C26H29N2O+ B049845 (S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol CAS No. 111300-53-9](/img/structure/B49845.png)
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol, commonly known as BEAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEAQ is a chiral molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of BEAQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. BEAQ has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. BEAQ has also been shown to bind to and inhibit the activity of the dopamine transporter (DAT), which is a protein that plays a role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BEAQ has been shown to have various biochemical and physiological effects, including the inhibition of HDACs and DAT, as mentioned above. In addition, BEAQ has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the hepatitis C virus, and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BEAQ in lab experiments include its chiral nature, which makes it a useful tool for the synthesis of enantioselective catalysts and the study of chiral recognition. BEAQ is also a relatively stable compound, which makes it easy to handle and store. However, the main limitation of using BEAQ in lab experiments is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of BEAQ, including the development of new synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields. One promising direction is the study of BEAQ as a potential treatment for neurodegenerative diseases, such as Parkinson's disease, which are characterized by the loss of dopamine-producing neurons in the brain. BEAQ's ability to inhibit the activity of DAT, which plays a role in the regulation of dopamine levels, makes it a promising candidate for further study in this area.
Conclusion:
In conclusion, BEAQ is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of BEAQ is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
BEAQ can be synthesized using different methods, including the asymmetric synthesis of quaternary ammonium salts, the asymmetric Henry reaction, and the asymmetric Michael addition. One of the most common methods used for the synthesis of BEAQ is the asymmetric synthesis of quaternary ammonium salts. This method involves the reaction of a bicyclic lactam with a benzyl-protected glycine derivative, followed by the reduction of the resulting iminium ion using sodium borohydride. The resulting product is then deprotected to yield BEAQ.
Aplicaciones Científicas De Investigación
BEAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BEAQ has been shown to exhibit antitumor and antiviral activities. In materials science, BEAQ has been used as a chiral ligand for the synthesis of asymmetric catalysts. In catalysis, BEAQ has been used as a chiral ligand for the synthesis of enantioselective catalysts.
Propiedades
Número CAS |
111300-53-9 |
|---|---|
Nombre del producto |
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Fórmula molecular |
C26H29N2O+ |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C26H29N2O/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24/h2-12,14,20-21,25-26,29H,1,13,15-18H2/q+1/t20-,21-,25+,26-,28+/m0/s1 |
Clave InChI |
RTHFVUKMXCJYPA-ZXKBAXTOSA-N |
SMILES isomérico |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
SMILES canónico |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



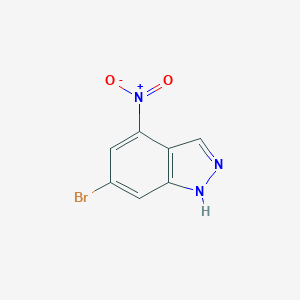
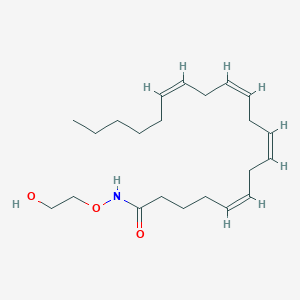
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
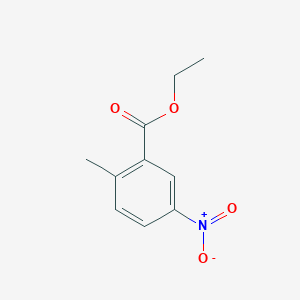
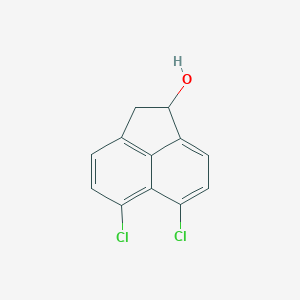
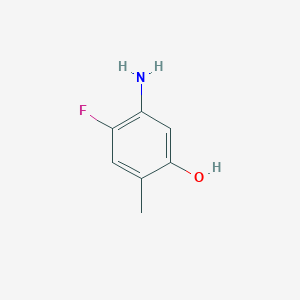

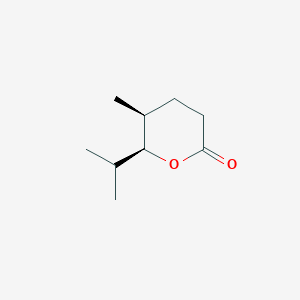
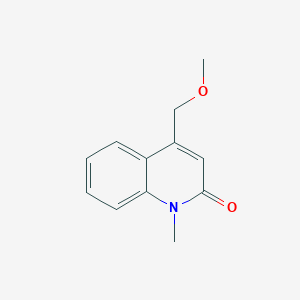
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)

